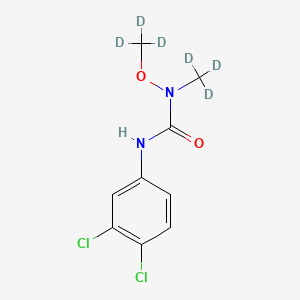

Linuron-d6

Descripción general

Descripción

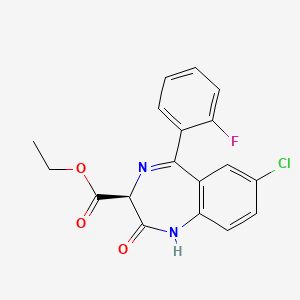

Liron, Lorex, Lorox, Methoxydiuron, and Afalon inuron are common names for the chemical compound 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea . This compound belongs to the class of substituted ureas and is primarily used as a selective herbicide. It is effective in controlling a wide range of annual grasses and broadleaf weeds in crops such as corn, soybeans, wheat, oats, barley, potatoes, and carrots .

Aplicaciones Científicas De Investigación

3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea has diverse applications in scientific research:

Chemistry: It is used as a reference compound in the study of herbicidal activity and the development of new herbicides.

Biology: The compound is employed in studies investigating the effects of herbicides on plant physiology and biochemistry.

Medicine: Research is conducted to explore its potential effects on human health and its role as a model compound for studying the toxicity of similar chemicals.

Mecanismo De Acción

Target of Action

Linuron-d6 primarily targets the androgen receptor (AR) and photosystem II . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone . Photosystem II is a key component of the photosynthetic electron transport chain in plants .

Mode of Action

this compound acts as an AR antagonist, meaning it competes with androgens for the AR, inhibits AR-DNA binding, and alters androgen-dependent gene expression . In plants, this compound inhibits photosystem II, disrupting photosynthetic electron transport .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in androgen-dependent gene expression and photosynthesis. By acting as an AR antagonist, this compound can alter the normal functioning of these pathways, leading to changes in gene expression and cellular function . In plants, the inhibition of photosystem II disrupts the photosynthetic process, affecting the plant’s ability to produce energy .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

In animals, this compound has been found to produce reproductive toxicity by acting as an AR antagonist . This can lead to alterations in sexual differentiation and reproductive malformations in male rats . In plants, the inhibition of photosystem II can lead to reduced growth and productivity .

Métodos De Preparación

The synthesis of 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea involves the reaction of 3,4-dichloroaniline with dimethyl carbonate in the presence of a base such as sodium methoxide . The reaction proceeds through the formation of an intermediate, which is then treated with methyl isocyanate to yield the final product . Industrial production methods typically involve large-scale batch or continuous processes, ensuring high purity and yield of the compound.

Análisis De Reacciones Químicas

3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents like or , leading to the formation of corresponding oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents such as or , resulting in the formation of reduced derivatives.

Comparación Con Compuestos Similares

3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea is unique among substituted ureas due to its specific mode of action and selectivity. Similar compounds include:

Diuron: Another substituted urea herbicide with a similar mode of action but different selectivity and application spectrum.

Monuron: A related compound with herbicidal properties, used in different crop systems.

Chlorotoluron: A substituted urea herbicide with a broader spectrum of activity against various weed species.

These compounds share structural similarities but differ in their specific applications, selectivity, and effectiveness against different weed species.

Propiedades

IUPAC Name |

3-(3,4-dichlorophenyl)-1-(trideuteriomethoxy)-1-(trideuteriomethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O2/c1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJMBINCVNINCA-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028040 | |

| Record name | Linuron-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219804-76-8 | |

| Record name | Linuron-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 2-bromo-1-[(2S)-tetrahydro-2-furanyl]- (9CI)](/img/new.no-structure.jpg)

![1h-Furo[2,3-f]benzimidazole](/img/structure/B588651.png)